molecular formula C11H17FN4O2 B2875072 tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate CAS No. 1699012-21-9

tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate

Cat. No.: B2875072
CAS No.: 1699012-21-9
M. Wt: 256.281
InChI Key: RUTWFIHOUCMLIN-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C11H17FN4O2

Properties

IUPAC Name

tert-butyl N-[2-[(6-fluoropyrimidin-4-yl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O2/c1-11(2,3)18-10(17)14-5-4-13-9-6-8(12)15-7-16-9/h6-7H,4-5H2,1-3H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTWFIHOUCMLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC(=NC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate typically involves the following steps:

  • Preparation of 6-fluoropyrimidin-4-ylamine: : This can be achieved by reacting 6-fluoropyrimidin-4-ol with ammonia under suitable conditions.

  • Formation of the intermediate amine: : The 6-fluoropyrimidin-4-ylamine is then reacted with ethylene oxide to form the intermediate amine.

  • Carbamate formation: : Finally, the intermediate amine is treated with tert-butyl chloroformate to yield the desired carbamate compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry might be employed to enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted derivatives at the carbamate group.

Scientific Research Applications

Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may be utilized in biological studies to understand the interactions of pyrimidine derivatives with biological molecules.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate can be compared with other similar compounds, such as:

  • Tert-butyl N-ethylcarbamate: : A simpler carbamate derivative without the fluoropyrimidinyl group.

  • 6-fluoropyrimidin-4-ylamine: : The amine derivative without the carbamate group.

The uniqueness of this compound lies in its combination of the fluoropyrimidinyl group and the carbamate functionality, which can impart distinct chemical and biological properties compared to its simpler counterparts.

Biological Activity

Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a tert-butyl group and a 6-fluoropyrimidine moiety, which are linked by an ethyl chain. Its molecular formula is C11H17FN4O2C_{11}H_{17}FN_{4}O_{2} with a molecular weight of approximately 256.28 g/mol .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that this compound can act as an inhibitor for specific enzymes, potentially modulating cellular responses associated with diseases such as cancer and infections .

Biological Activity Profile

A summary of the biological activities associated with this compound includes:

  • Enzyme Inhibition : The compound exhibits significant inhibitory effects on certain enzymes, which may play a role in tumor growth and proliferation.
  • Binding Affinity : Interaction studies using techniques such as surface plasmon resonance have shown that modifications to the pyrimidine ring can significantly affect the binding efficiency and selectivity of the compound towards its targets .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is required to elucidate the specific mechanisms involved .

Comparative Analysis

The following table compares this compound with related compounds, highlighting structural features and unique properties:

Compound NameStructural FeaturesUnique Properties
Tert-butyl N-{2-[(6-chloropyrimidin-4-yl)amino]ethyl}carbamateChlorine instead of fluorineDifferent reactivity profile
Tert-butyl N-{2-[(5-fluoropyrimidin-4-yl)amino]ethyl}carbamateFluorine at position 5Variability in biological activity
Tert-butyl N-{2-(pyrimidin-4-yl)amino}ethyl}carbamateNo halogen substitutionBroader spectrum of activity due to lack of halogen

The presence of fluorine in the structure enhances lipophilicity, potentially improving bioavailability compared to similar compounds .

Case Studies and Research Findings

  • Inhibitory Effects on Cancer Cells :
    A study reported that derivatives of pyrimidine compounds, including those similar to this compound, showed significant inhibition of cell proliferation in various cancer cell lines. These findings suggest that this class of compounds could be further explored for their therapeutic potential against cancer .
  • Antimicrobial Screening :
    Another research initiative evaluated the antibacterial activity of carbamate derivatives against several strains, including E. coli and Bacillus cereus. The results indicated that some derivatives exhibited notable antibacterial effects, warranting further investigation into their mechanisms of action .
  • Structure-Activity Relationship (SAR) :
    Investigations into the structure-activity relationship have demonstrated that modifications on the pyrimidine ring can lead to variations in biological activity. This emphasizes the importance of structural optimization in developing more potent derivatives .

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